molecular formula C10H13NO4S B3826622 Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid

Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid

Cat. No.: B3826622
M. Wt: 243.28 g/mol
InChI Key: YIFZXLNGEOEUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid is a complex organic compound that features a thiophene ring substituted with an ethyl group and a propanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid typically involves the condensation of 5-ethylthiophene-2-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the propanedioic acid moiety can be reduced to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the propanedioic acid moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar reactivity.

    5-Ethylthiophene-2-carbaldehyde: A precursor in the synthesis of Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid.

    Malonic acid: A key component in the synthesis of many organic compounds.

Uniqueness

This compound is unique due to its combination of a thiophene ring and a propanedioic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S.H3N/c1-2-6-3-4-7(15-6)5-8(9(11)12)10(13)14;/h3-5H,2H2,1H3,(H,11,12)(H,13,14);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZXLNGEOEUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=C(C(=O)O)C(=O)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid
Reactant of Route 2
Reactant of Route 2
Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid
Reactant of Route 3
Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid
Reactant of Route 4
Reactant of Route 4
Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid
Reactant of Route 5
Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid
Reactant of Route 6
Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.